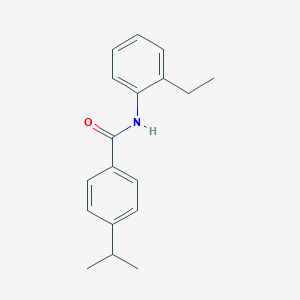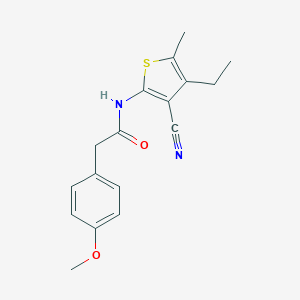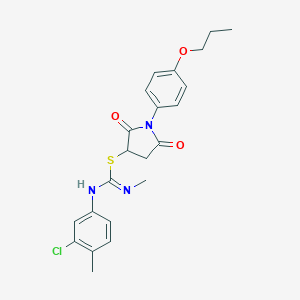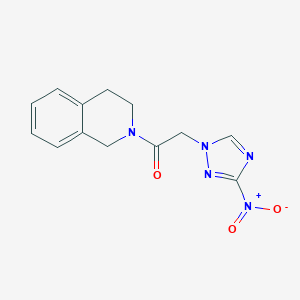![molecular formula C24H20N2O5S B335187 methyl 3-[2-(2,4-dimethoxyphenyl)quinoline-4-amido]thiophene-2-carboxylate](/img/structure/B335187.png)
methyl 3-[2-(2,4-dimethoxyphenyl)quinoline-4-amido]thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 3-[2-(2,4-dimethoxyphenyl)quinoline-4-amido]thiophene-2-carboxylate is a complex organic compound that features a quinoline moiety, a thiophene ring, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[2-(2,4-dimethoxyphenyl)quinoline-4-amido]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the initial formation of the quinoline core, followed by the introduction of the methoxyphenyl groups and the thiophene ring. The final step often involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to accelerate the reaction rates.
Chemical Reactions Analysis
Types of Reactions
methyl 3-[2-(2,4-dimethoxyphenyl)quinoline-4-amido]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs of the original compound.
Scientific Research Applications
methyl 3-[2-(2,4-dimethoxyphenyl)quinoline-4-amido]thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be studied for its interactions with biological molecules and potential bioactivity.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in areas like anti-cancer or anti-inflammatory drugs.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for methyl 3-[2-(2,4-dimethoxyphenyl)quinoline-4-amido]thiophene-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, potentially disrupting cellular processes. The methoxyphenyl groups may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which also contain the quinoline core, are used in medicinal chemistry.
Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid are used in organic synthesis and materials science.
Methoxyphenyl Compounds: Compounds like 2,4-dimethoxybenzaldehyde are used in various chemical reactions and as intermediates in synthesis.
Uniqueness
methyl 3-[2-(2,4-dimethoxyphenyl)quinoline-4-amido]thiophene-2-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C24H20N2O5S |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
methyl 3-[[2-(2,4-dimethoxyphenyl)quinoline-4-carbonyl]amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C24H20N2O5S/c1-29-14-8-9-16(21(12-14)30-2)20-13-17(15-6-4-5-7-18(15)25-20)23(27)26-19-10-11-32-22(19)24(28)31-3/h4-13H,1-3H3,(H,26,27) |
InChI Key |
XMEHHNQBFBBGFP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(SC=C4)C(=O)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(SC=C4)C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![isopropyl 2-[(9H-xanthen-9-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B335105.png)
![2-(3,4-dimethylphenyl)-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide](/img/structure/B335113.png)
![Methyl 2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B335115.png)
![Dimethyl 5-[(3-{3-nitrophenyl}acryloyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B335116.png)


![4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE](/img/structure/B335120.png)
![5-[4-(Dipropylamino)benzylidene]-3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B335121.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)acrylamide](/img/structure/B335123.png)

![1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE](/img/structure/B335128.png)
![2-AMINO-4-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE](/img/structure/B335129.png)
![6-(TERT-BUTYL)-4-(4-METHOXYPHENYL)-2-{[2-OXO-2-(2-THIENYL)ETHYL]SULFANYL}-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B335131.png)
